![molecular formula C9H13ClN2O2 B2833798 5-[(2S,3R)-3-aminooxolan-2-yl]-1,2-dihydropyridin-2-one hydrochloride CAS No. 1955473-70-7](/img/structure/B2833798.png)

5-[(2S,3R)-3-aminooxolan-2-yl]-1,2-dihydropyridin-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

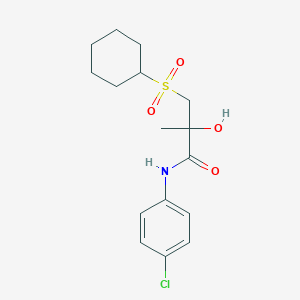

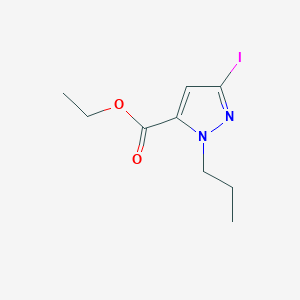

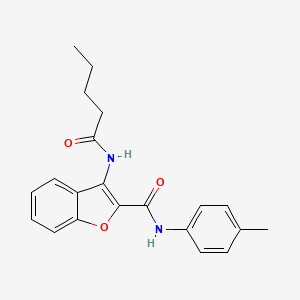

The compound “5-[(2S,3R)-3-aminooxolan-2-yl]-1,2-dihydropyridin-2-one hydrochloride” is a complex organic molecule. It contains an oxolane ring (a five-membered ring with four carbon atoms and one oxygen atom), a pyridinone ring (a six-membered ring with five carbon atoms and one nitrogen atom), and an amino group. The (2S,3R) notation indicates the stereochemistry of the molecule, meaning it has specific spatial arrangements of its atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecule has two stereocenters, which means it could potentially exist as two pairs of enantiomers or four stereoisomers in total . The configuration of these stereocenters is specified as (2S,3R), which provides information about the spatial arrangement of the atoms in the molecule .Chemical Reactions Analysis

The presence of the amino group and the oxolane and pyridinone rings in the molecule suggests that it could participate in a variety of chemical reactions. The amino group could engage in reactions typical of amines, such as acid-base reactions. The oxolane ring could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of polar functional groups like the amino group and the hydrochloride salt form would likely make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A significant area of research involves the synthesis of novel compounds for potential therapeutic applications. For example, Sudhana and Pradeepkiran (2019) discussed the synthesis of novel carbamate and sulfonamide derivatives of amlodipine, highlighting their potent antioxidant and metal chelating activities. These activities suggest potential utility in treating metals-induced oxidative stress-associated diseases, showcasing the broader applicability of dihydropyridine derivatives in medicinal chemistry (S. M. Sudhana & Pradeepkiran Jangampalli Adi, 2019).

Molecular Docking Studies

Molecular docking studies form another crucial area of application, as demonstrated by Saddala and Jangampalli Adi Pradeepkiran (2019). They synthesized similar derivatives and conducted in vitro and in silico evaluations, including antioxidant, hemolytic activity, cytotoxicity assays, molecular docking studies, and ADMET tests. Their work indicates the potential of these derivatives as calcium channel blockers for therapeutic applications in drug discovery, further highlighting the compound's utility in designing new pharmaceutical agents (M. Saddala & Jangampalli Adi Pradeepkiran, 2019).

Fluorescence Properties and Antibacterial Activity

Girgis, Kalmouch, and Hosni (2004) synthesized N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters and investigated their fluorescence properties and antibacterial activity. Some prepared compounds showed considerable antibacterial activity, suggesting the usefulness of such synthetic approaches in developing novel antibacterial agents (A. S. Girgis, A. Kalmouch & H. Hosni, 2004).

Polymerase Incorporation and Anticancer Agents

Research also extends into the synthesis of analogs for incorporation into DNA by polymerases, as demonstrated by Wolfe et al. (2002), who synthesized 5'-amino-2',5'-dideoxy analogs of nucleosides. This work has implications for biological, pharmaceutical, and genomic applications, indicating the versatility of dihydropyridine derivatives in various scientific fields (J. L. Wolfe, T. Kawate, A. Belenky & V. Stanton, 2002).

Direcciones Futuras

Propiedades

IUPAC Name |

5-[(2S,3R)-3-aminooxolan-2-yl]-1H-pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c10-7-3-4-13-9(7)6-1-2-8(12)11-5-6;/h1-2,5,7,9H,3-4,10H2,(H,11,12);1H/t7-,9+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOJTWCJHMJCCQ-JXLXBRSFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1N)C2=CNC(=O)C=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]([C@@H]1N)C2=CNC(=O)C=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2S,3R)-3-aminooxolan-2-yl]-1,2-dihydropyridin-2-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[(3S,4R)-4-hydroxy-8-oxaspiro[4.5]decan-3-yl]methyl]propanamide](/img/structure/B2833715.png)

![N-(2-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2833722.png)

![2-chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide](/img/structure/B2833735.png)